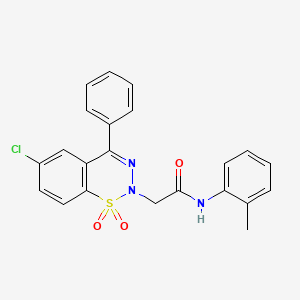

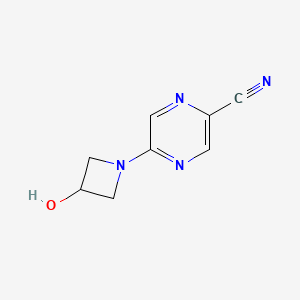

5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been identified as a promising lead for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Applications De Recherche Scientifique

Medicinal Chemistry: c-Met Inhibition

5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile: has been identified as a potent inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . This enzyme plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors of c-Met have potential therapeutic applications in treating various types of cancers, including lung, gastric, and renal cancers.

Neuropharmacology: GABA A Modulation

This compound has shown activity as a GABA A allosteric modulator . GABA A receptors are implicated in numerous neurological disorders, and modulating these receptors can have therapeutic benefits for conditions such as epilepsy, anxiety, and sleep disorders.

Polymer Chemistry: Solar Cell Applications

The structural unit of This compound has been incorporated into polymers used in solar cells . These polymers are designed to improve the efficiency of light absorption and conversion into electrical energy, which is a key aspect of photovoltaic technology.

Enzyme Inhibition: BACE-1 Inhibition

This molecule has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1 are being researched as potential treatments for Alzheimer’s disease.

Fluorescent Probes

Due to its unique structure, This compound can be used as a fluorescent probe . Fluorescent probes are vital tools in biochemistry and molecular biology for studying cell structure and function, as they allow for the visualization of biological processes in real-time.

Synthetic Chemistry: Novel Purine Isomer Synthesis

The compound has been utilized in the synthesis of novel purine isomers . Purines are essential components of nucleic acids and play a significant role in energy transfer, metabolic regulation, and signal transduction within cells.

Mécanisme D'action

- Unfortunately, specific primary targets for 5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile have not been clearly identified in the literature. However, we know that pyrrolopyrazine derivatives, in general, exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Target of Action

Propriétés

IUPAC Name |

5-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-1-6-2-11-8(3-10-6)12-4-7(13)5-12/h2-3,7,13H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTBAIKFZIISKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(N=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2888993.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2888995.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2888996.png)

![2-(cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2889000.png)

![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)

![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)

![N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide](/img/structure/B2889010.png)